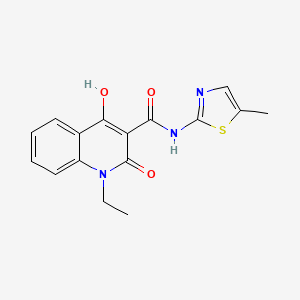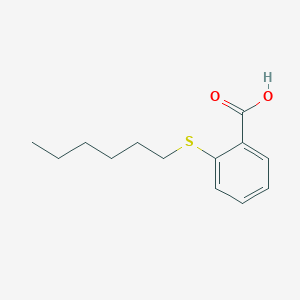![molecular formula C26H16N2O8 B11998236 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C26H16N2O8, is a complex organic molecule. It features a fused pyrroloisoindole core with two phenyl rings attached. The acetyl group (CH3C(O)-) is also present, contributing to its overall structure. Unfortunately, detailed information about its origin or natural occurrence is scarce.
Méthodes De Préparation
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. Starting materials include appropriately substituted aromatic compounds and reagents that facilitate the formation of the pyrroloisoindole core.
Diversity-Oriented Synthesis: Researchers have explored diverse synthetic routes to access structurally related compounds, some of which may share intermediates with our target compound.
Cyclization: The key step involves cyclizing the precursor molecules under controlled conditions (e.g., heating, solvent choice, catalysts).
Protecting Groups: To selectively functionalize specific positions, protecting groups (such as acetyl groups) are used during synthesis.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and limited applications.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to the formation of phenolic compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
- Hydrides (e.g., LiAlH4) : For reduction reactions.
Acids/Bases: Used for cyclization and deprotection steps.
- Hydrolysis : Removal of the acetyl group yields the corresponding phenolic compound.
- Functionalization : Substituted derivatives with modified phenyl rings.
Applications De Recherche Scientifique
Chemistry::
- Structural Diversity : Researchers study this compound and its analogs to explore novel chemical space.
- Medicinal Chemistry : Investigating potential drug candidates based on its structure.
- Biological Activity : Assessing its effects on cellular processes.
- Drug Development : Screening for potential therapeutic applications.
- Materials Science : Exploring its use in organic electronics or sensors.
- Pharmaceuticals : Potential drug leads.
Mécanisme D'action
The exact mechanism remains elusive, but it likely interacts with cellular targets, influencing biochemical pathways. Further research is needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
While unique, this compound shares features with other pyrroloisoindoles, such as [similar compound 1] and similar compound 2
Propriétés
Formule moléculaire |
C26H16N2O8 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
[3-[2-(3-acetyloxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]phenyl] acetate |
InChI |
InChI=1S/C26H16N2O8/c1-13(29)35-17-7-3-5-15(9-17)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)16-6-4-8-18(10-16)36-14(2)30/h3-12H,1-2H3 |
Clé InChI |
ZNTOWHSNZAYTQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


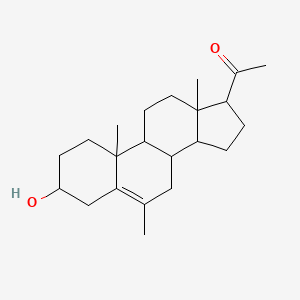
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
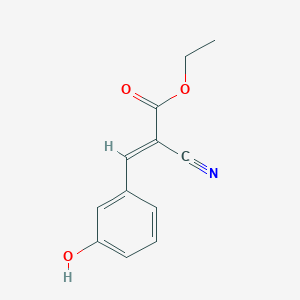


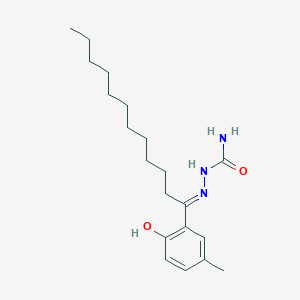

![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
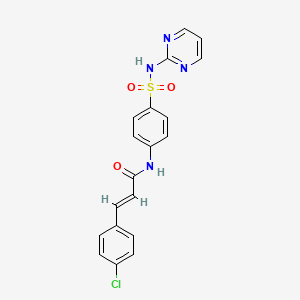

![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
